molecular formula C18H14N4 B6243419 N,5-diphenylimidazo[1,5-a]pyrazin-8-amine CAS No. 849199-96-8

N,5-diphenylimidazo[1,5-a]pyrazin-8-amine

Cat. No. B6243419
CAS RN: 849199-96-8
M. Wt: 286.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,5-diphenylimidazo[1,5-a]pyrazin-8-amine (DPIPA) is an organic compound with a unique chemical structure, containing both an imidazole ring and a pyrazine ring. It is a heterocyclic compound and is used as a reagent in organic synthesis. DPIPA has been found to have a wide range of applications in scientific research, with potential applications in biochemistry, physiology, and pharmacology.

Scientific Research Applications

N,5-diphenylimidazo[1,5-a]pyrazin-8-amine has a wide range of applications in scientific research. It has been used as a reagent in organic synthesis and as a probe in spectroscopic studies. It has also been used to study the structure and function of enzymes, as well as to study the interaction between proteins and other molecules. Additionally, N,5-diphenylimidazo[1,5-a]pyrazin-8-amine has been used to study the pharmacological properties of drugs, as well as the biochemical and physiological effects of drugs.

Mechanism of Action

The mechanism of action of N,5-diphenylimidazo[1,5-a]pyrazin-8-amine is not fully understood. However, it is believed that the compound binds to proteins and other molecules, altering their structure and function. Additionally, it is believed that N,5-diphenylimidazo[1,5-a]pyrazin-8-amine can interact with enzymes, altering their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of N,5-diphenylimidazo[1,5-a]pyrazin-8-amine are not fully understood. However, it is believed that the compound can affect the activity of enzymes and alter the structure and function of proteins. Additionally, N,5-diphenylimidazo[1,5-a]pyrazin-8-amine has been shown to have an effect on the pharmacological properties of drugs, as well as the biochemical and physiological effects of drugs.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N,5-diphenylimidazo[1,5-a]pyrazin-8-amine in lab experiments is its low toxicity. Additionally, N,5-diphenylimidazo[1,5-a]pyrazin-8-amine is relatively easy to synthesize and it is relatively inexpensive. The main limitation of using N,5-diphenylimidazo[1,5-a]pyrazin-8-amine in lab experiments is that its mechanism of action is not fully understood.

Future Directions

There are a number of potential future directions for the use of N,5-diphenylimidazo[1,5-a]pyrazin-8-amine in scientific research. These include further studies on its mechanism of action, further studies on its biochemical and physiological effects, and further studies on its pharmacological properties. Additionally, further studies on its use as a probe in spectroscopic studies and its use as a reagent in organic synthesis can be explored. Finally, further studies on its potential applications in biochemistry, physiology, and pharmacology can be conducted.

Synthesis Methods

N,5-diphenylimidazo[1,5-a]pyrazin-8-amine can be synthesized through a variety of methods. One of the most common methods of synthesis is using a reaction between N-methyl-2-nitroaniline and ethyl acetoacetate in the presence of a base, such as sodium hydroxide. This reaction is typically conducted in a solvent, such as dimethyl sulfoxide, and the reaction is complete after several hours. The product is then isolated and purified by recrystallization.

properties

{ "Design of the Synthesis Pathway": "The synthesis of N,5-diphenylimidazo[1,5-a]pyrazin-8-amine can be achieved through a multi-step reaction pathway.", "Starting Materials": [ "2,3-diphenylquinoxaline", "hydrazine hydrate", "sulfuric acid", "sodium nitrite", "sodium hydroxide", "ammonium chloride", "8-bromo-1H-imidazo[1,5-a]pyrazine" ], "Reaction": [ "The first step involves the reduction of 2,3-diphenylquinoxaline with hydrazine hydrate in the presence of sulfuric acid to yield 2,3-diphenylquinoxaline-6,7-diamine.", "The second step involves the diazotization of 2,3-diphenylquinoxaline-6,7-diamine with sodium nitrite in the presence of hydrochloric acid to yield the corresponding diazonium salt.", "The third step involves the coupling of the diazonium salt with 8-bromo-1H-imidazo[1,5-a]pyrazine in the presence of sodium hydroxide to yield N-(8-bromo-1H-imidazo[1,5-a]pyrazin-5-yl)-2,3-diphenylquinoxaline-6,7-diamine.", "The final step involves the cyclization of N-(8-bromo-1H-imidazo[1,5-a]pyrazin-5-yl)-2,3-diphenylquinoxaline-6,7-diamine with ammonium chloride in the presence of ethanol to yield N,5-diphenylimidazo[1,5-a]pyrazin-8-amine." ] }

CAS RN

849199-96-8

Product Name

N,5-diphenylimidazo[1,5-a]pyrazin-8-amine

Molecular Formula

C18H14N4

Molecular Weight

286.3

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.